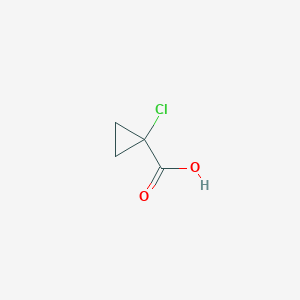
1-Chlorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₄H₅ClO₂. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique chemical properties and its utility in various synthetic processes.
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is synthesized from SAM by ACS and is then oxidized to ethylene by ACO .
Result of Action
A structurally similar compound, acc, has been shown to play a signaling role independent of its biosynthesis .
Action Environment
Acc, a structurally similar compound, has been shown to have its levels directly influenced by developmental, hormonal, and environmental cues .
Biochemical Analysis
Biochemical Properties
Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)
Cellular Effects
Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants
Molecular Mechanism
As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.
Metabolic Pathways
Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether this compound has similar transport mechanisms.
Subcellular Localization
Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of this compound and any effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane with chlorine gas under photochemical conditions, leading to the formation of chlorocyclopropane, which can then be further reacted to produce this compound . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Reduction Reactions: The compound can be reduced to cyclopropane-1-carboxylic acid under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium cyanide in alcoholic solutions can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products:
Substitution: Products include various substituted cyclopropane carboxylic acids.
Reduction: Cyclopropane-1-carboxylic acid.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-Chlorocyclopropane-1-carboxylic acid has numerous applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromocyclopropane-1-carboxylic acid: Similar structure but with a bromine atom, which can lead to different reactivity and reaction conditions.
1-Fluorocyclopropane-1-carboxylic acid: Contains a fluorine atom, resulting in distinct chemical properties and applications
Uniqueness: 1-Chlorocyclopropane-1-carboxylic acid is unique due to its chlorine atom, which enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
1-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNICRIXPNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108817-35-2 |
Source


|
| Record name | 1-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2559516.png)


![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/new.no-structure.jpg)

![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)
![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)
![2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide](/img/structure/B2559530.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)
![4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2559533.png)
![1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2559537.png)

